molecular formula C17H13Cl2N3O3 B3003516 [(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate CAS No. 924031-26-5

[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate

Cat. No.: B3003516
CAS No.: 924031-26-5
M. Wt: 378.21
InChI Key: XVPDMAROEDHDPY-UHFFFAOYSA-N
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Description

“[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate” is a chemical compound. It’s a qualified product with CAS No. 924031-26-5. It’s used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the exact molecular structure of “this compound” is not provided in the available resources .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This information is often obtained through biological studies. Unfortunately, the mechanism of action for this specific compound is not available in the resources I have .

Future Directions

The future directions for a compound usually depend on its potential applications. As this compound is used as a pharmaceutical intermediate , future research could focus on exploring its potential uses in drug synthesis and design.

Properties

IUPAC Name

[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c18-14-9-12(10-15(19)21-14)17(24)25-11-16(23)22(8-4-7-20)13-5-2-1-3-6-13/h1-3,5-6,9-10H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPDMAROEDHDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)C(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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